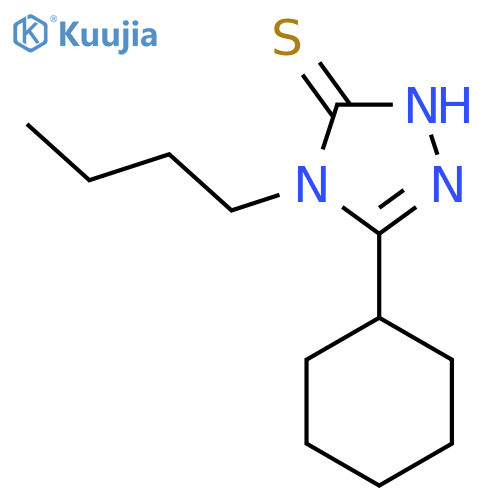

Cas no 2137581-93-0 (4-butyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol)

4-butyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol 化学的及び物理的性質

名前と識別子

-

- EN300-782077

- 2137581-93-0

- 4-butyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol

-

- インチ: 1S/C12H21N3S/c1-2-3-9-15-11(13-14-12(15)16)10-7-5-4-6-8-10/h10H,2-9H2,1H3,(H,14,16)

- InChIKey: KJAGJMUNWWUCRS-UHFFFAOYSA-N

- ほほえんだ: S=C1NN=C(C2CCCCC2)N1CCCC

計算された属性

- せいみつぶんしりょう: 239.14561886g/mol

- どういたいしつりょう: 239.14561886g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 282

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 59.7Ų

4-butyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-782077-10.0g |

4-butyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol |

2137581-93-0 | 95.0% | 10.0g |

$3191.0 | 2025-02-22 | |

| Enamine | EN300-782077-5.0g |

4-butyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol |

2137581-93-0 | 95.0% | 5.0g |

$2152.0 | 2025-02-22 | |

| Enamine | EN300-782077-0.05g |

4-butyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol |

2137581-93-0 | 95.0% | 0.05g |

$624.0 | 2025-02-22 | |

| Enamine | EN300-782077-1.0g |

4-butyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol |

2137581-93-0 | 95.0% | 1.0g |

$743.0 | 2025-02-22 | |

| Enamine | EN300-782077-0.1g |

4-butyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol |

2137581-93-0 | 95.0% | 0.1g |

$653.0 | 2025-02-22 | |

| Enamine | EN300-782077-2.5g |

4-butyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol |

2137581-93-0 | 95.0% | 2.5g |

$1454.0 | 2025-02-22 | |

| Enamine | EN300-782077-0.25g |

4-butyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol |

2137581-93-0 | 95.0% | 0.25g |

$683.0 | 2025-02-22 | |

| Enamine | EN300-782077-0.5g |

4-butyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol |

2137581-93-0 | 95.0% | 0.5g |

$713.0 | 2025-02-22 |

4-butyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol 関連文献

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043

-

Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550

-

Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656

-

Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

4-butyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiolに関する追加情報

4-butyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol (CAS No: 2137581-93-0)

The compound 4-butyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol (CAS No: 2137581-93-0) is a specialized organic compound with a unique structure that combines a triazole ring system with thiol functionality. This compound has garnered attention in various fields due to its potential applications in materials science, pharmaceuticals, and catalysis. Recent studies have highlighted its role in enhancing the stability and reactivity of materials, making it a subject of interest for researchers worldwide.

The molecular structure of 4-butyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol features a triazole ring substituted with a butyl group at position 4 and a cyclohexyl group at position 5. The thiol (-SH) group at position 3 introduces nucleophilic properties, which are crucial for its reactivity in various chemical reactions. This combination of substituents not only enhances the compound's stability but also provides versatility in its applications.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 4-butyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol through multi-component reactions and click chemistry approaches. These methods have significantly improved the yield and purity of the compound, making it more accessible for large-scale applications. Researchers have also explored the use of this compound as a building block in constructing complex molecular architectures for drug delivery systems and advanced materials.

In the field of materials science, 4-butyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol has been utilized as a ligand in metallothioether complexes, which exhibit exceptional catalytic activity in organic transformations. For instance, studies have demonstrated its effectiveness in facilitating cross-coupling reactions under mild conditions, making it a valuable tool in green chemistry.

The thiol functionality of 4-butyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol also renders it suitable for applications in surface modification and bioconjugation. Recent research has focused on its use as a linker in biofunctionalized surfaces for biosensor development and drug targeting systems. Its ability to form stable disulfide bonds with other molecules has further expanded its utility in these areas.

Furthermore, 4-butyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol has shown promise in the development of novel antibiotics due to its unique structure and potential to inhibit bacterial enzymes. Preclinical studies have indicated its ability to disrupt biofilm formation by pathogenic bacteria, highlighting its potential as an antimicrobial agent.

In conclusion, 4-butyl

2137581-93-0 (4-butyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol) 関連製品

- 1823912-15-7(N-METHYL-2-(6-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ETHANAMINE HCL)

- 2580254-64-2(2-[1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopentyl]acetic acid)

- 2171242-53-6(5-chloro-4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methoxybenzoic acid)

- 2228932-27-0(tert-butyl N-2-(2-amino-3-hydroxypropyl)-5-chlorophenylcarbamate)

- 67458-18-8(N-(1H-Benzo[D]imidazol-2-YL)-2-mercaptoacetamide)

- 17724-90-2(3-Phenylpentane-1,3,5-tricarboxylic acid)

- 490-63-1(2-Formyl-4,5-dimethoxybenzoic acid)

- 1206641-59-9(1-Methanesulfonyl-4-{4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethyl}piperazine)

- 1803856-91-8(Ethyl 6-iodo-4-(trifluoromethyl)picolinate)

- 2229136-88-1(2-(4,4-dimethylcyclohexyl)-1,1-difluoropropan-2-amine)